Diisodecyl phthalate
Overview
Description
Diisodecyl phthalate (DIDP) is a commonly used plasticizer in the production of plastic and plastic coating to increase flexibility . It is a mixture of compounds derived from the esterification of phthalic acid and isomeric decyl alcohols . DIDP is used in various products such as furnishings, cookware, pharmaceutical pills, food wrappers, and more .
Synthesis Analysis
DIDP is synthesized through the esterification of phthalic acid and isomeric decyl alcohols . In a study, DIDP and its major metabolites mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) were quantified from biological samples .Molecular Structure Analysis
The molecular formula of DIDP is C28H46O4 . It is a high-molecular-weight phthalate .Chemical Reactions Analysis
DIDP is an ester and reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
DIDP has a molar mass of 446.70 g/mol . It has a density of 0.96-0.97 g/cm3 at 20°C . The melting point is -50°C, and the boiling point ranges from 250 to 257°C at 0.5 kPa .Scientific Research Applications
Environmental Presence and Impact
Indoor Dust Analysis : Diisodecyl phthalate (DIDP) is prevalent in household dust, indicating its widespread use and environmental presence. This study developed a method for determining phthalate esters in house dust, highlighting the environmental ubiquity of DIDP and related compounds (Kubwabo et al., 2013).
Exposure Assessment in Epidemiology Studies : DIDP, as part of a class of chemicals used in consumer and personal care products, is a focus in exposure assessment studies. Understanding exposure to DIDP is critical for interpreting epidemiological data and assessing potential health impacts (Johns et al., 2015).
Toxicological Characteristics
Low Acute Toxicity but Potential Hepatotoxic Effects : DIDP exhibits low acute toxicity in experimental animals but is associated with hepatotoxic effects upon long-term administration. It does not show significant mutagenic or carcinogenic effects (Kharlamova et al., 2018).
Safe Exposure Level in Work Environments : Research has provided a tentative safe exposure level for DIDP in work environments, focusing on the prevention of negative health effects for workers (Kharlamova et al., 2019).
Health and Biological Effects
Aggravation of Learning and Memory Impairment : DIDP can potentially worsen learning and memory impairment, as observed in a study where it was combined with formaldehyde exposure in mice (Ge et al., 2019).
Identification of Urinary Metabolites in Rats : Understanding the metabolic breakdown of DIDP in rats, this study identified several major metabolites in urine, providing insights into its bioaccumulation and potential human exposure assessment (Kato et al., 2007).
Endocrine Disrupting Activity : A study assessing the estrogenic endocrine disrupting activity of various phthalates, including DIDP, highlighted its potential impact on human health, particularly in relation to hormonal disturbances (Chen et al., 2014).
Exacerbation of Allergic Dermatitis : Oral exposure to DIDP can aggravate allergic dermatitis in mice, indicating its potential impact on immune-related conditions (Shen et al., 2017).
Human Biological Monitoring
- Monitoring of Phthalates in Human Populations : Studies on the metabolites of DIDP in human urine provide insights into the extent of human exposure, emphasizing the importance of monitoring these compounds in public health studies (Saravanabhavan et al., 2012).
Environmental Fate and Behavior
- Presence in Sediments and Biota : An analytical method for determining individual phthalate esters, including DIDP, in environmental matrices like sediments and fish tissue, helps in understanding their environmental fate and potential ecological impacts (Lin et al., 2003).
Reproductive and Developmental Effects
- Impact on Fetal Testicular Cells : In utero exposure to high doses of DIDP can disrupt the development of fetal testicular cells in rats, which may affect male reproductive health (Zhang et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(8-methylnonyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4, Array | |
Record name | DIISODECYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID50274032 | |
Record name | Bis(8-methylnonyl) phthalate | |
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Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
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Boiling Point |
482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |
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Flash Point |
450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |
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Solubility |
Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |
Record name | DIISODECYL PHTHALATE | |
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Density |
0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |
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Vapor Density |
15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |
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Impurities |
Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |
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Color/Form |
Clear liquid | |
CAS RN |
26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |
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Record name | Diisodecyl phthalate | |
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Record name | Bis(8-methylnonyl) phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISODECYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIISODECYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISODECYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-58 °F (NTP, 1992), -50 °C | |
Record name | DIISODECYL PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIISODECYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISODECYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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